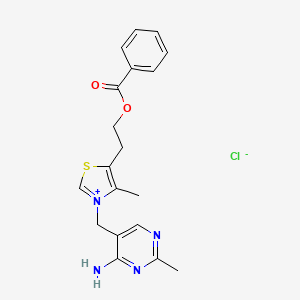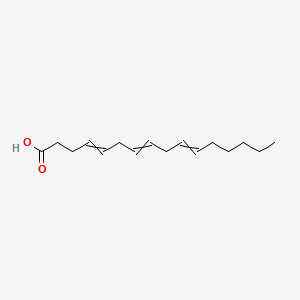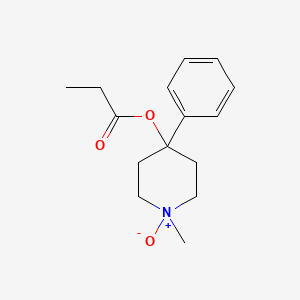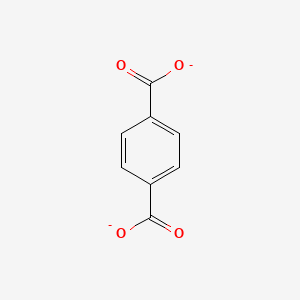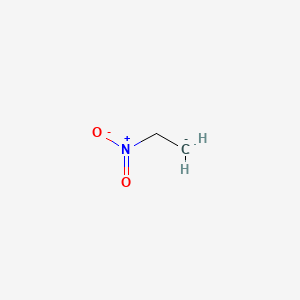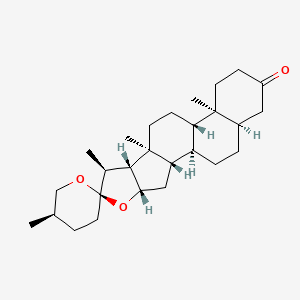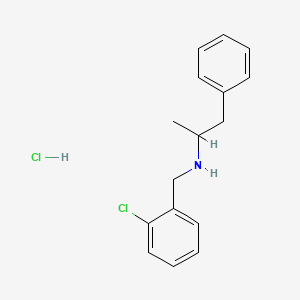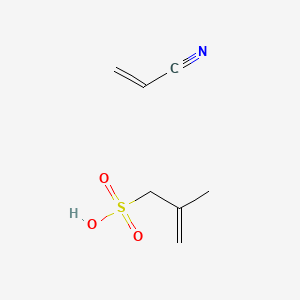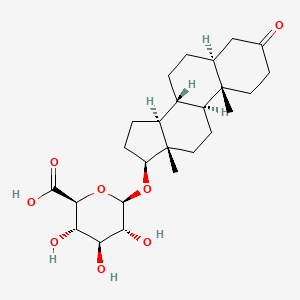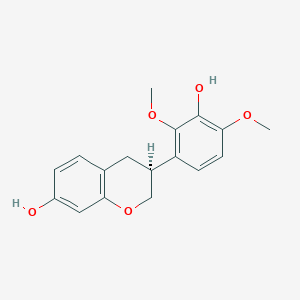
Mucronulatol
描述
Mucronulatol is a naturally occurring methoxyisoflavan, specifically a (S)-isoflavan substituted by methoxy groups at positions 2’ and 4’ and hydroxy groups at positions 7 and 3’ respectively . It is found in various plant species, including Robinia pseudoacacia . This compound is known for its potential antineoplastic properties, making it a subject of interest in cancer research .
准备方法
Synthetic Routes and Reaction Conditions: Mucronulatol can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the use of (S)-isoflavan as a starting material, which is then substituted with methoxy and hydroxy groups at specific positions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in isoflavonoids, such as species from the genus Astragalus and Dalbergia . The extraction process includes maceration of the plant material in methanol, followed by purification using techniques like high-performance liquid chromatography .
化学反应分析
Types of Reactions: Mucronulatol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can modify the methoxy and hydroxy groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced isoflavans, and substituted isoflavonoids .
科学研究应用
Mucronulatol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of methoxyisoflavans.
Medicine: Its antineoplastic properties are being explored for the development of new cancer treatments.
作用机制
Mucronulatol exerts its effects primarily through its interaction with cellular pathways involved in cell proliferation and apoptosis. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis . The molecular targets include various cell cycle regulators and apoptotic proteins .
相似化合物的比较
Mucronulatol is similar to other methoxyisoflavans such as mucroquinone and mucronucarpan . it is unique due to its specific substitution pattern and its potent antineoplastic properties . Other similar compounds include:
Mucroquinone: Another isoflavan with different substitution patterns.
Mucronucarpan: An isoflavan with distinct biological activities.
This compound stands out due to its specific methoxy and hydroxy substitutions, which contribute to its unique biological activities and potential therapeutic applications .
属性
IUPAC Name |
(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFZNIXYWTZMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331959 | |
| Record name | Mucronulatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20878-97-1 | |
| Record name | (-)-Mucronulatol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20878-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mucronulatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-oxolanecarboxamide](/img/structure/B1205503.png)
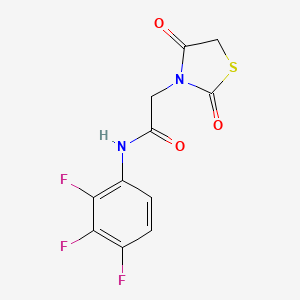
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)
